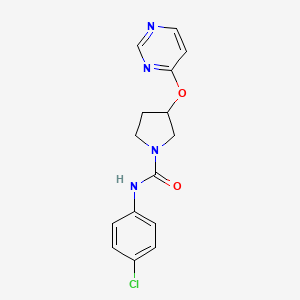
N-(4-chlorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxamide, also known as CP-544326, is a small molecule drug that has been the subject of scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. In
科学的研究の応用
Synthesis and Biological Evaluation
A study by Thomas et al. (2016) focused on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides, aiming to explore their potential as antidepressant and nootropic agents. This research underscores the CNS active potential of the 2-azetidinone skeleton, suggesting the exploration of similar compounds for therapeutic use (Asha B. Thomas et al., 2016).
Materials Science Applications
Research by Yang and Lin (1995) on aromatic polyamides and polyimides based on bis(aminophenoxy) phenyl phthalimidine highlights the synthesis of polymers with high thermal stability and good solubility in polar solvents. These materials have potential applications in high-performance and heat-resistant plastics (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Antitubercular and Antibacterial Activities
Bodige et al. (2019) designed, synthesized, and tested pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives for their antitubercular and antibacterial activities. This study reveals the potential of such derivatives in combating bacterial diseases, including tuberculosis (S. Bodige et al., 2019).
Anti-Angiogenic and DNA Cleavage Studies
Kambappa et al. (2017) synthesized and evaluated novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives for their anti-angiogenic properties and DNA cleavage abilities. Their findings suggest the therapeutic potential of these compounds in cancer treatment by inhibiting angiogenesis and interacting with DNA (Vinaya Kambappa et al., 2017).
Synthesis and Characterization for Material Applications
Zhou et al. (2021) reported on the synthesis and characterization of a novel compound with potential applications in material science, focusing on its structural analysis through X-ray diffraction and computational methods. The study also hints at its anti-proliferative activity, suggesting possible biomedical applications (Zhixu Zhou et al., 2021).
特性
IUPAC Name |
N-(4-chlorophenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c16-11-1-3-12(4-2-11)19-15(21)20-8-6-13(9-20)22-14-5-7-17-10-18-14/h1-5,7,10,13H,6,8-9H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCUFFFPEHZKTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)

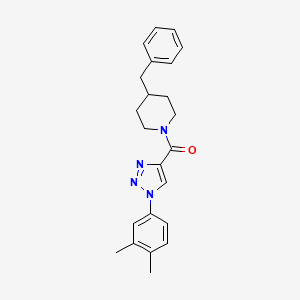
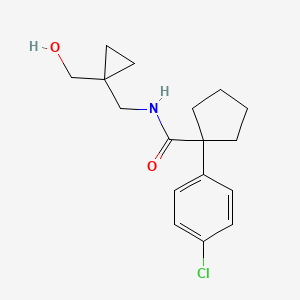
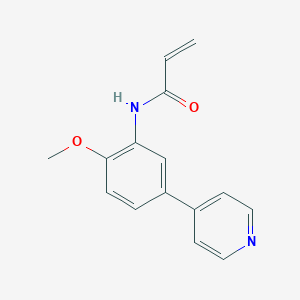
![5-bromo-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2385257.png)
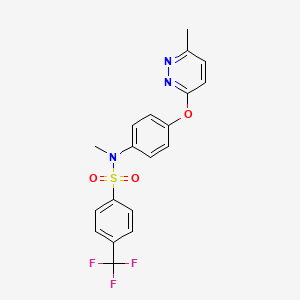
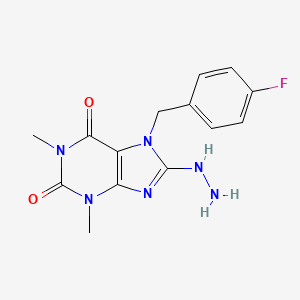
![5-bromo-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2385262.png)


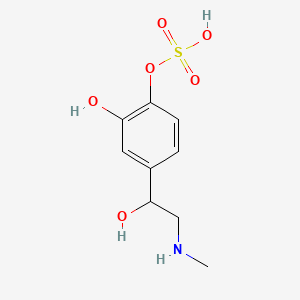
![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
![2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2385270.png)
